molecular formula C27H36N4O6 B13107194 5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B13107194
M. Wt: 512.6 g/mol
InChI Key: GKIXTTNSQDKTSN-UHFFFAOYSA-N
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Description

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is a complex organic compound that features a pyrazolo[4,3-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate typically involves multiple steps, including the protection of amines using tert-butoxycarbonyl (BOC) groups, and the formation of the pyrazolo[4,3-C]pyridine core through cyclization reactions. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The BOC group, for example, can be selectively cleaved under acidic conditions, leading to the formation of active intermediates that can participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is unique due to its specific structural features and the presence of both a pyrazolo[4,3-C]pyridine core and a BOC-protected piperidine moiety.

Properties

Molecular Formula

C27H36N4O6

Molecular Weight

512.6 g/mol

IUPAC Name

5-O-benzyl 3-O-ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(25(33)36-18-19-9-7-6-8-10-19)16-13-22(21)28-31(23)20-11-14-29(15-12-20)26(34)37-27(2,3)4/h6-10,20H,5,11-18H2,1-4H3

InChI Key

GKIXTTNSQDKTSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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